molecular formula C16H16N4O2S B14999557 2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

Cat. No.: B14999557
M. Wt: 328.4 g/mol
InChI Key: IHVXCWGKIVAMQD-UHFFFAOYSA-N
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Description

2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring, and a benzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide typically involves multi-step organic reactions. The starting materials often include substituted benzamides and thiadiazole derivatives. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors.

    Condensation Reactions: Condensation of the thiadiazole ring with a pyrimidine derivative to form the fused ring system.

    Substitution Reactions: Introduction of the methyl and isopropyl groups through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Implementation of advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

    Scale-Up Processes: Adaptation of laboratory-scale synthesis to industrial-scale production, ensuring consistency and quality control.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidine derivatives and benzamide analogs. Examples include:

    Thiadiazolo[3,2-a]pyrimidine Derivatives: Compounds with similar fused ring structures but different substituents.

    Benzamide Analogs: Compounds with the benzamide moiety but different ring systems or substituents.

Uniqueness

The uniqueness of 2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-methyl-N-(5-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C16H16N4O2S/c1-9(2)14-19-20-15(22)12(8-17-16(20)23-14)18-13(21)11-7-5-4-6-10(11)3/h4-9H,1-3H3,(H,18,21)

InChI Key

IHVXCWGKIVAMQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C3N(C2=O)N=C(S3)C(C)C

Origin of Product

United States

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